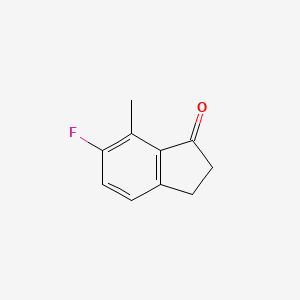

6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one

Beschreibung

6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1260018-34-5) is a bicyclic ketone derivative with a molecular formula of C₁₀H₉FO and a molecular weight of 164.18 g/mol. It features a 2,3-dihydroindenone core substituted with a fluorine atom at the 6-position and a methyl group at the 7-position (Figure 1). This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting cancer and inflammation . Its structural uniqueness lies in the electron-withdrawing fluorine and electron-donating methyl group, which influence its reactivity, solubility, and biological interactions.

Eigenschaften

Molekularformel |

C10H9FO |

|---|---|

Molekulargewicht |

164.18 g/mol |

IUPAC-Name |

6-fluoro-7-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9FO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 |

InChI-Schlüssel |

JMAKYKIBFNLJCU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC2=C1C(=O)CC2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eine übliche Methode zur Synthese von 6-Fluor-7-methyl-2,3-dihydro-1H-inden-1-on beinhaltet die Reaktion von 2-Methyl-1-indanon mit Fluorwasserstoff. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um die selektive Fluorierung an der gewünschten Position sicherzustellen .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess würde die Verwendung von Spezialgeräten zur Handhabung der Reagenzien und zur Aufrechterhaltung der erforderlichen Reaktionsbedingungen umfassen. Das Produkt wird dann durch Techniken wie Destillation oder Umkristallisation gereinigt, um die gewünschte Reinheit zu erreichen.

Arten von Reaktionen:

Oxidation: 6-Fluor-7-methyl-2,3-dihydro-1H-inden-1-on kann Oxidationsreaktionen eingehen, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann zu Alkoholen oder anderen reduzierten Derivaten reduziert werden.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen die Fluor- oder Methylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nukleophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

6-Fluor-7-methyl-2,3-dihydro-1H-inden-1-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann auf ihre potenzielle biologische Aktivität und Interaktionen mit biologischen Molekülen untersucht werden.

Medizin: Die Forschung kann ihre potenzielle Verwendung als pharmazeutisches Zwischenprodukt oder ihre Auswirkungen auf biologische Systeme untersuchen.

Industrie: Es kann bei der Entwicklung neuer Materialien oder als Vorläufer in verschiedenen industriellen Prozessen verwendet werden.

5. Wirkmechanismus

Der Mechanismus, über den 6-Fluor-7-methyl-2,3-dihydro-1H-inden-1-on seine Wirkungen ausübt, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und verschiedene biochemische Prozesse beeinflussen. Der genaue Mechanismus würde detaillierte Studien erfordern, um ihn zu klären.

Ähnliche Verbindungen:

- 6-Fluor-2-methyl-2,3-dihydro-1H-inden-1-on

- 3-Methyl-1-indanon

- 2,3-Dihydro-1H-inden-1-on

Vergleich: 6-Fluor-7-methyl-2,3-dihydro-1H-inden-1-on ist aufgrund der spezifischen Positionierung der Fluor- und Methylgruppen einzigartig, was seine chemische Reaktivität und physikalischen Eigenschaften im Vergleich zu ähnlichen Verbindungen deutlich beeinflussen kann. Diese Einzigartigkeit kann es für bestimmte Anwendungen besser geeignet machen, bei denen diese spezifischen Eigenschaften gewünscht sind .

Wirkmechanismus

The mechanism by which 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one

- Structure : Fluorine at position 5, methyl at position 5.

- Properties: Same molecular formula (C₁₀H₉FO) and weight (164.18 g/mol) as the target compound but distinct substituent positions.

6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one

- Structure : Methoxy group at position 5, fluorine at position 6.

- Properties : The methoxy group enhances electron density, increasing solubility compared to the methyl-substituted analogue. This compound (CAS: 295779-82-7) has applications in materials science due to its modified electronic gap .

Halogenated Derivatives

6,7-Dichloro-2,3-dihydro-1H-inden-1-one

6-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one

- Structure : Chlorine at position 6, fluorine at position 7.

- Safety Profile : Classified as hazardous (GHS08) due to respiratory irritation risks, highlighting the impact of halogen type on toxicity .

Functionalized Derivatives with Bioactive Moieties

(E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x)

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one

- Structure: Bromine at position 6, amino group at position 4.

- Applications: The amino group enables hydrogen bonding, making it a candidate for kinase inhibitors in drug design .

Pharmacological and Physicochemical Comparison

Antiproliferative Activity

- 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one: Derivatives like FCY-302 (a benzylidene-indenone) show antiproliferative activity against leukemia cells (IC₅₀: 1.8 µM) by modulating redox balance .

- Compound 55 (6-hydroxy-2-(2-trifluoromethoxy-benzylidene)-2,3-dihydro-1H-inden-1-one) : Superior reactive oxygen species (ROS) inhibition (90% at 10 µM) due to trifluoromethoxy-enhanced electron withdrawal .

Anti-inflammatory and Antioxidant Profiles

Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| 6-Fluoro-7-methyl derivative | 2.1 | 0.45 | 164.18 |

| 6-Fluoro-5-methoxy derivative | 1.8 | 1.2 | 180.18 |

| 6,7-Dichloro derivative | 3.4 | 0.12 | 205.05 |

LogP and solubility data estimated via computational models.

Biologische Aktivität

6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C10H9F

- Molecular Weight: 162.18 g/mol

- IUPAC Name: this compound

- CAS Number: 15250-69-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in key biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor for enzymes involved in cancer progression and inflammation.

- Receptor Modulation: It may modulate receptor activities that are crucial for neurotransmission and cellular signaling.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly in the context of renal cell carcinoma (RCC). In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction and modulation of hypoxia-inducible factors (HIFs), which are critical in tumor growth and survival.

| Study | Model | Dose | Effect |

|---|---|---|---|

| RCC Xenograft Mice | 10 mg/kg | Reduced tumor size by 30% | |

| RCC Xenograft Mice | 100 mg/kg | Reduced HIF-2α levels significantly |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest it may possess activity against various bacterial strains, although further studies are needed to confirm these effects.

Case Studies

- Renal Cell Carcinoma Treatment:

-

Antimicrobial Evaluation:

- In vitro assays have indicated that this compound exhibits inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Compound A | Indene Derivative | Anticancer activity |

| Compound B | Fluorinated Ketone | Antimicrobial properties |

| 6-Fluoro-7-methyl | Dihydro-Indenone | Anticancer and antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.